molecular formula C23H27N5O4S B12739279 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- CAS No. 112094-04-9

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro-

Cat. No.: B12739279
CAS No.: 112094-04-9
M. Wt: 469.6 g/mol
InChI Key: XOCZKXVPLNZSCA-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

The synthesis of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- involves multiple steps, typically starting with the formation of the benzimidazole core. The synthetic route may include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Morpholinyl and Butynyl Groups: The morpholinyl and butynyl groups can be introduced through nucleophilic substitution reactions, often using appropriate alkyl halides.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound.

    Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and proliferation . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biological research.

Comparison with Similar Compounds

Similar compounds to 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- include other benzimidazole derivatives with varying functional groups. Some examples are:

The uniqueness of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-5-nitro- lies in its combination of morpholinyl, butynyl, thioether, and nitro groups, which confer specific chemical and biological properties not found in other benzimidazole derivatives.

Properties

CAS No.

112094-04-9

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

4-[4-[2-(4-morpholin-4-ylbut-2-ynylsulfanyl)-5-nitrobenzimidazol-1-yl]but-2-ynyl]morpholine

InChI

InChI=1S/C23H27N5O4S/c29-28(30)20-5-6-22-21(19-20)24-23(33-18-4-3-8-26-12-16-32-17-13-26)27(22)9-2-1-7-25-10-14-31-15-11-25/h5-6,19H,7-18H2

InChI Key

XOCZKXVPLNZSCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC#CCN4CCOCC4

Origin of Product

United States

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